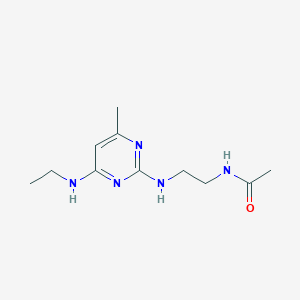

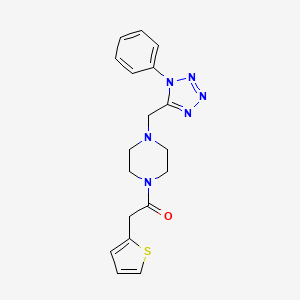

![molecular formula C16H16N2O5S B2379217 5-{[(6-エトキシ-1,3-ベンゾチアゾール-2-イル)アミノ]メチレン}-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン CAS No. 1023845-26-2](/img/structure/B2379217.png)

5-{[(6-エトキシ-1,3-ベンゾチアゾール-2-イル)アミノ]メチレン}-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.

BenchChem offers high-quality 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この化合物のアミノチアゾール部分は、その抗菌作用に貢献しています。研究によると、グラム陽性菌(例:Micrococcus luteus)とグラム陰性菌(例:Escherichia coli)の両方の成長を効果的に阻害することが示されています。 これらの病原体に対する高い活性は、新規抗菌剤の有望な候補となる可能性を示唆しています .

抗真菌特性

抗菌効果に加えて、この化合物は抗真菌活性を示します。Aspergillus nigerやAspergillus terreusなどの真菌株と効果的に闘います。 これらの知見は、この化合物が抗真菌剤として有望である可能性を強調しています .

抗酸化能力

この化合物は、フリーラジカルを捕捉する能力によって評価される、顕著な抗酸化活性を示します。DPPHラジカルに対する強い阻害効果と、還元力を示します。 これらの特性は、酸化ストレス関連疾患の抑制に重要です .

金属キレーション

この配位子は、2価金属(コバルト、ニッケル、銅、亜鉛)と1:2の比率で安定な錯体を形成します。これらの金属キレートは、遊離配位子と比較して、生体適合性が向上しています。 それらの八面体構造とキレーション現象は、潜在的な治療用途に貢献しています .

薬理学的役割の探求

研究者たちは、実験と理論の両方を組み合わせたアプローチを使用して、この化合物の薬理学的役割を探求してきました。密度汎関数理論のM06/6-311G+(d,p)レベルでの幾何最適化研究は、金属薬剤としての潜在性を示唆しています。 比較研究によると、この化合物は、薬理学的関連性の点で、参照薬と金属キレートの中間に位置付けられます .

生物学的および工業的用途

抗菌および抗酸化特性に加えて、他の分野における可能性を探求するために、さらなる調査が必要となります。これらには、工業的用途(触媒など)や生物学的試験(酵素阻害や薬物送達システムなど)が含まれる可能性があります。

要約すると、5-{[(6-エトキシ-1,3-ベンゾチアゾール-2-イル)アミノ]メチレン}-2,2-ジメチル-1,3-ジオキサン-4,6-ジオンは、さまざまな分野で有望な化合物であり、将来の研究開発のための興味深い化合物です . 詳細な情報や特定の詳細については、お気軽にお問い合わせください!

特性

IUPAC Name |

5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINYWPPCKASKSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

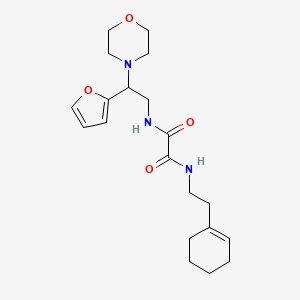

![N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2379134.png)

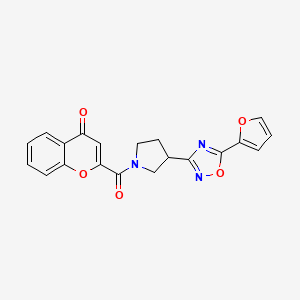

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

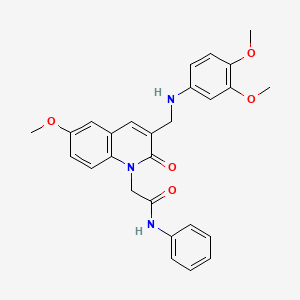

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)